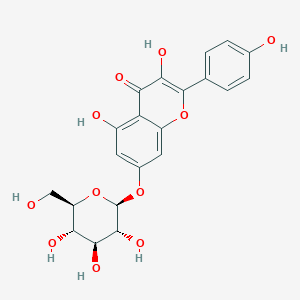

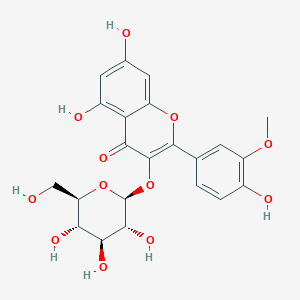

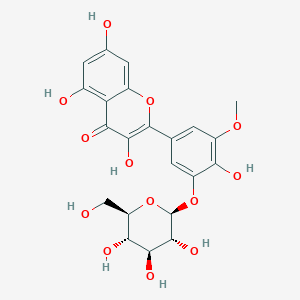

Kaempferol-7-O-glucosid

Übersicht

Beschreibung

Kaempferol-7-O-glucosid ist ein Flavonol-Glucosid, eine Art von Flavonoidverbindung, die in verschiedenen Pflanzen vorkommt. Es ist bekannt für seine potenziellen gesundheitlichen Vorteile, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften. Diese Verbindung kann in Pflanzen wie Smilax china und dem Farn Asplenium rhizophyllum gefunden werden .

Wissenschaftliche Forschungsanwendungen

Kaempferol-7-O-glucosid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Flavonoidchemie und -reaktionen verwendet.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. Es kann Apoptose und Zellzyklusarrest in Krebszellen induzieren, indem es den Bax-Proteinspiegel erhöht und den Bcl-2-Spiegel senkt, was auf einen mitochondrialen Weg in der Apoptose hinweist . Darüber hinaus kann es die NF-κB-Nukleare Translokation hemmen, die eine Rolle bei Entzündungen und Krebsfortschritt spielt .

Wirkmechanismus

Target of Action

Kaempferol 7-O-glucoside has been shown to have anti-cancer properties . It primarily targets cancer cells, inducing G2/M phase arrest and apoptosis in HeLa cells in a p53-independent manner . It also inactivates the NLRP3 inflammasome, a protein complex responsible for activating caspase-1 and mature IL-1β, leading to an inflammatory response .

Mode of Action

The compound interacts with its targets by altering many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It reduces NF-κB nuclear translocation, increases Bax protein, and decreases Bcl-2, indicating a mitochondrial pathway in apoptosis .

Biochemical Pathways

Kaempferol 7-O-glucoside affects several biochemical pathways. It has been shown to have a diverse range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, cardioprotective, neuroprotective, antidiabetic, anti-osteoporotic, estrogenic/antiestrogenic, anxiolytic, analgesic, and antiallergic properties .

Pharmacokinetics

Kaempferol glucosides, including Kaempferol 7-O-glucoside, travel to the large intestine, where gut microbiota remove terminal saccharides, exposing the glucose. Then, absorption by enterocytes occurs .

Result of Action

The molecular and cellular effects of Kaempferol 7-O-glucoside’s action include cell growth inhibition and death in various tumor types . It induces G2/M phase arrest and apoptosis in HeLa cells . It also inactivates the NLRP3 inflammasome, leading to an inflammatory response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kaempferol 7-O-glucoside. For instance, its poor water solubility and chemical instability in alkaline water can limit its effectiveness . The development of nanoparticles as regulated drug delivery systems can increase the oral bioavailability of hydrophobic and lipophilic drugs like kaempferol 7-o-glucoside .

Biochemische Analyse

Biochemical Properties

Kaempferol 7-O-glucoside interacts with various enzymes and proteins. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity in cell-free assays . It also has the ability to induce apoptosis and cell cycle arrest in HeLa cells, indicating a mitochondrial pathway in apoptosis .

Cellular Effects

Kaempferol 7-O-glucoside has significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis and cell cycle arrest in HeLa cells . This compound also reduces NF- κ B nuclear translocation, increases Bax protein, and decreases Bcl-2 . These effects indicate that Kaempferol 7-O-glucoside influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Kaempferol 7-O-glucoside exerts its effects at the molecular level through various mechanisms. It has been shown to reduce NF- κ B nuclear translocation, increase Bax protein, and decrease Bcl-2 . These changes suggest that Kaempferol 7-O-glucoside may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been shown to induce apoptosis and cell cycle arrest in HeLa cells , suggesting potential long-term effects on cellular function.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Kaempferol-7-O-glucosid kann durch enzymatische Hydrolyse von Kaempferolglykosiden synthetisiert werden. Beispielsweise können this compound und Kaempferol-3-O-rutinosid unter Verwendung von β-Glucosidase und/oder α-L-Rhamnosidase zu Kaempferol hydrolysiert werden . Eine weitere Methode beinhaltet die Verwendung von Anti-Solvent-Fällung kombiniert mit Hochdruckhomogenisierung zur Entwicklung von Kaempferol-Nanosuspensionen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion aus natürlichen Quellen wie Smilax china und Asplenium rhizophyllum. Der Extraktionsprozess kann die Lösungsmittelextraktion, Reinigung und Kristallisation umfassen, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kaempferol-7-O-glucosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung verschiedener Glykoside und anderer Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden für Acetylierungs- bzw. Benzoylierungsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydrokaempferol-Derivate.

Substitution: Verschiedene Glykoside und Esterderivate.

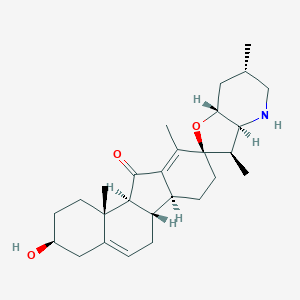

Vergleich Mit ähnlichen Verbindungen

Kaempferol-7-O-glucosid ähnelt anderen Kaempferolglykosiden wie Kaempferol-3-O-glucosid und Kaempferol-3-O-rutinosid. Es ist einzigartig in seinem spezifischen Glykosylierungsmuster an der 7-O-Position, das seine biologische Aktivität und Löslichkeit beeinflussen kann . Andere ähnliche Verbindungen sind Quercetin-Glykoside, die ebenfalls antioxidative und entzündungshemmende Eigenschaften aufweisen .

Liste ähnlicher Verbindungen

- Kaempferol-3-O-glucosid

- Kaempferol-3-O-rutinosid

- Quercetin-3-O-glucosid

- Quercetin-3-O-rutinosid

Eigenschaften

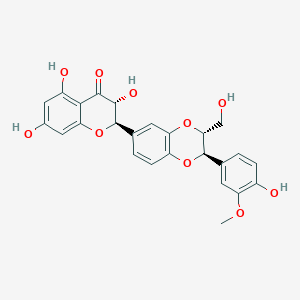

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWHZCPMOQGCDQ-HMGRVEAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029781 | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16290-07-6 | |

| Record name | Kaempferol 7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16290-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 7-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAEMPFEROL 7-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZF1QN1Z8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of kaempferol 7-O-glucoside?

A1: The molecular formula of kaempferol 7-O-glucoside is C21H20O11, and its molecular weight is 448.38 g/mol.

Q2: How is kaempferol 7-O-glucoside typically characterized?

A2: Kaempferol 7-O-glucoside is often characterized using spectroscopic techniques like UV spectroscopy, IR spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] These techniques help elucidate its structural features and confirm its identity.

Q3: What is known about the stability of kaempferol 7-O-glucoside?

A3: While specific stability data for kaempferol 7-O-glucoside are limited in the provided research, flavonoid glycosides, in general, can degrade under certain conditions, such as exposure to heat, light, and extreme pH levels. Further research is needed to fully understand the stability profile of kaempferol 7-O-glucoside and develop appropriate formulation strategies.

Q4: In which plant species has kaempferol 7-O-glucoside been identified?

A4: Kaempferol 7-O-glucoside has been found in various plant species, including but not limited to:

- Acacia auriculiformis and Acacia crassicarpa []

- Centaurea microcarpa []

- Opuntia ficus-indica var. Saboten []

- Nelumbo nucifera (lotus) seed embryos []

- Citrus sinensis (sweet orange) []

- Saussurea and Serratula species []

- Cassia nodosa [, , ]

- Chamaesyce prostrate []

- Taxus baccata and other Taxus species []

- Litsea coreana var. lanuginosa (Hawk tea) []

- Morus alba L. (mulberry) []

- Hibiscus roseus []

- Cydonia oblonga Mill. (quince) []

- Zanthoxylum alatum []

- Trichilia connaroides []

- Rosa 'Sun City' []

- Cassia pumila Lamk []

- Paeonia lactiflora Pall. (herbaceous peony) []

- Securigera securidaca [, ]

- Tripleurospermum disciforme []

- Isatis microcarpa J. Gay ex Boiss. []

- Ixora Coccinea Linn. []

- Myrrhis odorata []

- Hygrophila auriculata []

Q5: Which plant parts have been reported to contain kaempferol 7-O-glucoside?

A5: Kaempferol 7-O-glucoside has been identified in various plant parts, including leaves, flowers, seeds, roots, and stems. The specific part and its concentration may vary depending on the plant species and other factors. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What are the potential biological activities of kaempferol 7-O-glucoside?

A6: Research suggests that kaempferol 7-O-glucoside possesses several potential biological activities:

- Antioxidant Activity: Kaempferol 7-O-glucoside, like many flavonoids, exhibits antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. [, , , , ]

- Anti-inflammatory Activity: This compound has demonstrated anti-inflammatory effects in some studies. []

- Anti-HIV-1 Activity: Kaempferol 7-O-glucoside isolated from Securigera securidaca has shown potent anti-HIV-1 activity in vitro, potentially by inhibiting viral attachment, entry, and polymerase activity. [, ]

- Anti-biofilm Activity: Studies have indicated that kaempferol 7-O-glucoside may inhibit the formation of biofilms by bacteria like Staphylococcus aureus and Escherichia coli. []

- Anti-diabetic Like Effects: Studies on naringenin-7-O-glucoside, a related flavonoid, suggest potential antidiabetic effects through the activation of the PI3K/Akt pathway and PPARγ. []

Q7: Are there any potential applications of kaempferol 7-O-glucoside based on its biological activities?

A7: While research is still ongoing, the potential applications of kaempferol 7-O-glucoside are primarily linked to its biological activities:

- Nutraceuticals and Functional Foods: Its antioxidant properties make it a potential ingredient in functional foods and beverages aimed at promoting health and well-being. [, ]

- Cosmetics: The antioxidant and potential anti-aging effects of kaempferol 7-O-glucoside could be beneficial in skincare products. []

- Pharmaceuticals: Further research is needed to explore its potential therapeutic applications, such as in anti-viral, anti-inflammatory, or anti-diabetic drugs. [, , , ]

Q8: Is there evidence suggesting that kaempferol 7-O-glucoside can influence the flavor profile of plants?

A8: Yes, research on coconut varieties found that kaempferol 7-O-glucoside contributes to the bitterness of Hainan Tall coconut flesh. [] In tea plants, a decrease in kaempferol 7-O-glucoside was linked to a reduction in bitter and astringent flavors. []

Q9: Can the production of kaempferol 7-O-glucoside be influenced through metabolic engineering?

A9: Yes, research on hop plants (Humulus lupulus L.) demonstrated that the production of kaempferol 7-O-glucoside could be modulated by overexpressing specific transcription factors, like PAP1/AtMYB75 from Arabidopsis thaliana L.. This approach offers a potential avenue for enhancing the production of this compound in plants. []

Q10: What is the role of uridine diphosphate glycosyltransferases (UGTs) in the biosynthesis of kaempferol 7-O-glucoside?

A10: UGTs are a family of enzymes that play a crucial role in the glycosylation of various compounds, including flavonoids. Research has identified specific UGTs in plants like sweet orange (Citrus sinensis) that can catalyze the glucosylation of kaempferol to form kaempferol 7-O-glucoside. [] Understanding the function of these enzymes is crucial for manipulating the biosynthesis of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

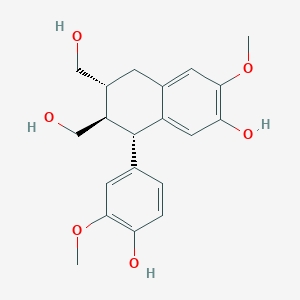

![5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol](/img/structure/B191627.png)